molecular formula C4H6BrN3O B2665532 4-Bromo-3-methoxy-1H-pyrazol-5-amine CAS No. 1934363-33-3

4-Bromo-3-methoxy-1H-pyrazol-5-amine

Cat. No. B2665532
CAS RN: 1934363-33-3
M. Wt: 192.016
InChI Key: FCGFNFGZYISPAZ-UHFFFAOYSA-N
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Description

“4-Bromo-3-methoxy-1H-pyrazol-5-amine” is a chemical compound that belongs to the family of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at adjacent positions and three carbon atoms . This compound is considered a desirable starting compound for further transformation .


Synthesis Analysis

The synthesis of “4-Bromo-3-methoxy-1H-pyrazol-5-amine” can be achieved by the treatment of 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride/methyl iodide . Pyrazole derivatives can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of “4-Bromo-3-methoxy-1H-pyrazol-5-amine” consists of a pyrazole ring which is a five-membered aromatic ring with two adjacent nitrogen atoms and three carbon atoms . The compound also contains a bromine atom and a methoxy group attached to the pyrazole ring .


Chemical Reactions Analysis

Pyrazoles, including “4-Bromo-3-methoxy-1H-pyrazol-5-amine”, can undergo various chemical reactions. They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are valuable starting materials for further functionalization, for instance via metalation reactions (halogen-metal exchange) or transition-metal-catalyzed cross coupling reactions .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

4-Bromo-3-methoxy-1H-pyrazol-5-amine can be used as a starting compound for the synthesis of various pyrazole derivatives . The bromo substituent in position 4 and the protected OH-group in position 3 of the pyrazole nucleus make it a desirable starting compound for further transformation .

Preparation of Bioactive Compounds

Pyrazole-containing compounds, including 4-Bromo-3-methoxy-1H-pyrazol-5-amine, are influential in preparing relevant chemicals in biological fields . They have diverse and valuable synthetical, biological, and photophysical properties .

Development of Pharmaceuticals

4-Bromo-3-methoxy-1H-pyrazol-5-amine is used in the synthesis of new pharmaceuticals . For instance, it is a key intermediate in the synthesis of a new neonicotinoid insecticide, clothianidin .

Research in Material Science

Pyrazole derivatives, including 4-Bromo-3-methoxy-1H-pyrazol-5-amine, have applications in material science . Their diverse properties make them useful in the development of new materials .

Industrial Applications

4-Bromo-3-methoxy-1H-pyrazol-5-amine and its derivatives have industrial applications . They are used in the synthesis of industrially crucial chemicals .

Study of Oxidative Phosphorylation

4-Bromo-3-methoxy-1H-pyrazol-5-amine is reported to inhibit oxidative phosphorylation . This makes it useful in studying the process of oxidative phosphorylation .

ATP Exchange Reaction Studies

This compound is also used in studying ATP exchange reactions . It is reported to inhibit the ATP-32P exchange reaction .

Calcium Uptake Studies

4-Bromo-3-methoxy-1H-pyrazol-5-amine can inhibit energy-dependent and independent calcium uptake . This makes it a valuable tool in studying calcium uptake processes .

Future Directions

The future directions for “4-Bromo-3-methoxy-1H-pyrazol-5-amine” could involve further exploration of its potential biological activities and applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Additionally, the development of more efficient and selective synthesis methods for this compound and its derivatives could be a promising area of research .

properties

IUPAC Name

4-bromo-3-methoxy-1H-pyrazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3O/c1-9-4-2(5)3(6)7-8-4/h1H3,(H3,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGFNFGZYISPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC(=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-methoxy-1H-pyrazol-5-amine

CAS RN

1934363-33-3
Record name 4-bromo-3-methoxy-1H-pyrazol-5-amine
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